molecular formula C16H21NO3 B7019186 methyl 1-(1-hydroxy-2,3-dihydro-1H-inden-2-yl)-3-methylpyrrolidine-3-carboxylate

methyl 1-(1-hydroxy-2,3-dihydro-1H-inden-2-yl)-3-methylpyrrolidine-3-carboxylate

Cat. No.: B7019186
M. Wt: 275.34 g/mol
InChI Key: PQPPUBZEKKLWJE-UHFFFAOYSA-N
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Description

Methyl 1-(1-hydroxy-2,3-dihydro-1H-inden-2-yl)-3-methylpyrrolidine-3-carboxylate is a complex organic compound with a unique structure that combines an indane moiety with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(1-hydroxy-2,3-dihydro-1H-inden-2-yl)-3-methylpyrrolidine-3-carboxylate typically involves multi-step organic reactions. The starting materials often include indanone derivatives and pyrrolidine carboxylates. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(1-hydroxy-2,3-dihydro-1H-inden-2-yl)-3-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 1-(1-hydroxy-2,3-dihydro-1H-inden-2-yl)-3-methylpyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of methyl 1-(1-hydroxy-2,3-dihydro-1H-inden-2-yl)-3-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indane derivatives and pyrrolidine carboxylates, such as:

  • 1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone
  • 1-acetyl-1-indanol
  • 1-acetylindan-1-ol

Uniqueness

Methyl 1-(1-hydroxy-2,3-dihydro-1H-inden-2-yl)-3-methylpyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 1-(1-hydroxy-2,3-dihydro-1H-inden-2-yl)-3-methylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-16(15(19)20-2)7-8-17(10-16)13-9-11-5-3-4-6-12(11)14(13)18/h3-6,13-14,18H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPPUBZEKKLWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C2CC3=CC=CC=C3C2O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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